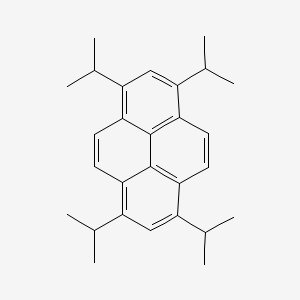
1,3,6,8-Tetraisopropylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetraisopropylpyrene is an organic compound belonging to the pyrene family, characterized by its four isopropyl groups attached to the pyrene core at positions 1, 3, 6, and 8. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetraisopropylpyrene typically involves the alkylation of pyrene with isopropyl halides under Friedel-Crafts alkylation conditions. A practical synthesis method includes the use of aluminum chloride as a catalyst in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetraisopropylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the remaining positions on the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of pyrenequinones.
Reduction: Formation of dihydropyrene derivatives.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
Scientific Research Applications
1,3,6,8-Tetraisopropylpyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetraisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved include electron transfer processes and energy transfer mechanisms, which are crucial for its applications in fluorescence and electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetraazapyrene: Known for its redox-active properties and applications in materials science.
1,3,6,8-Tetrabromopyrene: Used in the synthesis of star-shaped organic semiconductors.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: Employed as a fluorescence probe for detecting proteins.
Uniqueness
1,3,6,8-Tetraisopropylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a model compound for studying the effects of alkyl substitution on pyrene derivatives .
Properties
CAS No. |
24300-95-6 |
|---|---|
Molecular Formula |
C28H34 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1,3,6,8-tetra(propan-2-yl)pyrene |
InChI |
InChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3 |
InChI Key |
GWSMALASBJWDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


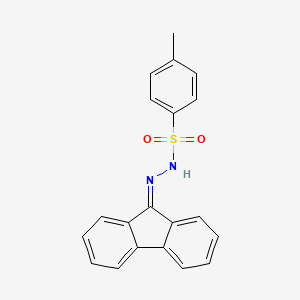
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)


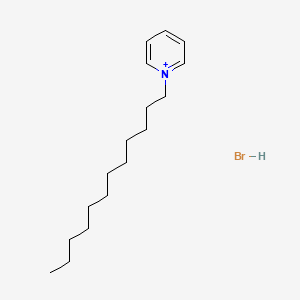
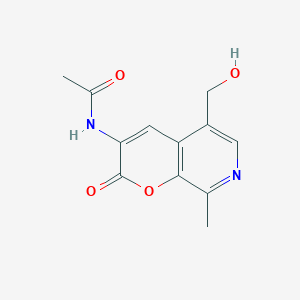
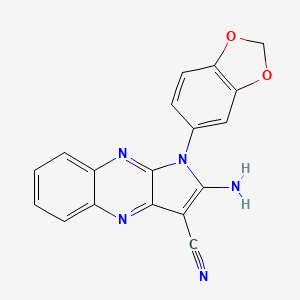
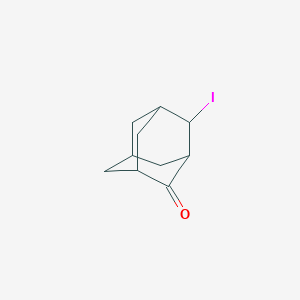
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)
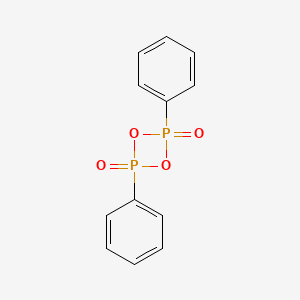
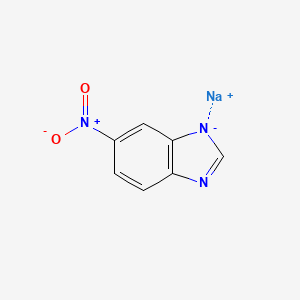
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
